Dicamba-dimethylammonium

Overview

Description

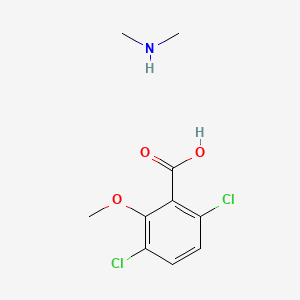

Dicamba-dimethylammonium is a synthetic herbicide used primarily for controlling broadleaf weeds in various crops. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid), which has been utilized in agriculture for over 50 years . This compound is known for its effectiveness in managing glyphosate-resistant weeds, making it a valuable tool in modern agricultural practices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicamba-dimethylammonium is synthesized by reacting dicamba with dimethylamine. The reaction typically occurs in an aqueous medium, where dicamba is dissolved in water and then reacted with an aqueous solution of dimethylamine. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in reactors designed to handle exothermic reactions. The process includes steps such as:

- Dissolving dicamba in water.

- Adding dimethylamine solution gradually while maintaining the temperature.

- Stirring the mixture to ensure complete reaction.

- Isolating the product by filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Dicamba-dimethylammonium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dicamba, which is the parent compound.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products:

Oxidation: Dicamba.

Reduction: Reduced forms of dicamba derivatives.

Substitution: Various substituted dicamba derivatives depending on the nucleophile used.

Scientific Research Applications

Dicamba-dimethylammonium has several scientific research applications:

Agriculture: It is extensively used to control broadleaf weeds in crops like soybeans, cotton, and corn.

Environmental Studies: Research on its environmental impact, including off-target movement and volatilization, is ongoing.

Biology: Studies on its effects on plant hormone pathways and growth regulation.

Mechanism of Action

Dicamba-dimethylammonium acts as a synthetic auxin, mimicking natural plant hormones. It disrupts plant growth by:

Increasing ethylene and abscisic acid production: This leads to growth inhibition, senescence, and tissue decay.

Molecular Targets: It targets auxin receptors in plants, leading to uncontrolled cell division and growth.

Pathways Involved: The primary pathways include the ethylene biosynthesis pathway and abscisic acid signaling pathway.

Comparison with Similar Compounds

Dicamba (3,6-dichloro-2-methoxybenzoic acid): The parent compound, widely used as a herbicide.

2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with similar applications.

MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for controlling broadleaf weeds in cereals and pastures.

Uniqueness: Dicamba-dimethylammonium is unique due to its enhanced solubility and effectiveness in controlling glyphosate-resistant weeds. Its ability to be used in combination with other herbicides like glyphosate makes it a versatile tool in integrated weed management systems .

Biological Activity

Dicamba-dimethylammonium is a widely used herbicide that exhibits significant biological activity, particularly in agricultural settings. This article reviews its biological effects, mechanisms of action, and implications for both target and non-target organisms, supported by relevant data tables and case studies.

Overview of this compound

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a systemic herbicide belonging to the benzoic acid family. Its dimethylammonium salt form enhances its solubility and stability in various formulations. Dicamba is primarily used for controlling broadleaf weeds in crops such as soybeans and cotton that have been genetically engineered for tolerance to this herbicide.

Dicamba functions as a growth regulator by mimicking natural plant hormones (auxins). It disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing plant death. The herbicide is absorbed through foliage and roots, translocating throughout the plant.

Herbicidal Effects

The primary biological activity of dicamba is its herbicidal effect on broadleaf plants. Studies indicate that dicamba can effectively control resistant weed species when applied at recommended rates. The efficacy of dicamba varies with environmental conditions such as temperature and humidity, which can influence its absorption and translocation within plants.

Sublethal Effects on Microorganisms

Research has shown that dicamba can induce sublethal effects on microbial communities in soil. For example, exposure to dicamba has been linked to altered antibiotic resistance profiles in bacteria such as Escherichia coli and Salmonella enterica. A study demonstrated that dicamba exposure could change the minimum inhibitory concentrations (MICs) of various antibiotics by up to six-fold, indicating an adaptive response in microbial populations .

| Microbial Response | Without Dicamba | With Dicamba |

|---|---|---|

| MIC of Kanamycin | 0.052 | Increased |

| EOP without PAβN | 1.00 | 1.42 |

| EOP with PAβN | 0.292 | <10^-7 |

Acute Toxicity

This compound has been classified as moderately toxic. The U.S. EPA reports that its acute toxicity levels (LD50) vary depending on the route of exposure (oral, dermal, inhalation). In laboratory studies with guinea pigs, dicamba did not cause skin sensitization .

Chronic Effects

Long-term exposure to dicamba has raised concerns regarding potential carcinogenic effects. Some studies suggest that high concentrations may increase the risk of hepatic tumors and cause DNA damage in human cells . For instance, a concentration of 200 μg/mL was found to significantly induce chromosomal exchanges in cultured cells.

Environmental Impact

Dicamba's volatility poses risks not only to target crops but also to neighboring plants. Research indicates that dicamba can volatilize into the atmosphere post-application, affecting non-target species at distances up to several meters from treated areas . The not-observable adverse effect concentration for soybean plants was determined to be around 138 ng/m³ in air.

Case Studies

- Soybean Injury Assessment : A study assessed soybean injury levels correlated with dicamba concentrations in leaves. Maximum injury percentages reached approximately 40% when leaf concentrations were between 25-30 ng/g dry mass .

- Microbial Community Dynamics : A field study showed significant shifts in microbial community structure following dicamba application, highlighting its potential impact on soil health and ecosystem functioning .

Properties

IUPAC Name |

3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h2-3H,1H3,(H,11,12);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRFUUBRGGDEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3.C2H7N, C10H13Cl2NO3 | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034369 | |

| Record name | Dicamba-dimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylamine dicamba is a colorless to white crystalline powder. Mildly corrosive. Used as an herbicide., Colorless to white solid; [CAMEO] | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba dimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2300-66-5 | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba dimethylamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2300-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicamba-dimethylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba-dimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloro-o-anisic acid, compound with dimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-DIMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123F051HEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLAMINE DICAMBA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Dianate on its target weed species?

A1: Dianate, a derivative of benzoic acid, disrupts plant growth by mimicking the natural plant hormone auxin. [] While its exact mechanism remains unclear, it's believed to cause uncontrolled, rapid growth in susceptible plants, ultimately leading to their death. []

Q2: Has resistance to Dianate been observed in any weed species?

A2: Research indicates that while resistance to other herbicide classes is prevalent, Dianate remains effective against certain resistant biotypes. For instance, a study in Ukraine found no multiple resistance in Amaranthus retroflexus to Dianate, even when resistance to ALS inhibitors, glyphosate, and other common herbicides was present. []

Q3: How does the addition of ammonium sulfate impact the effectiveness of Dianate?

A3: Interestingly, studies suggest that combining Dianate with ammonium sulfate can enhance its weed control efficacy. [] This effect was particularly notable against ALS-resistant Amaranthus retroflexus. [] Further research is needed to fully understand the mechanisms behind this synergistic effect.

Q4: Are there any known strategies to enhance the effectiveness of Dianate against resistant weed biotypes?

A4: Research suggests that formulating Dianate with specific compounds can improve its efficacy. One study highlights that combining Dianate with topramesone, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, effectively controlled ALS-resistant Amaranthus retroflexus. [] This finding underscores the potential of formulating Dianate with other herbicides to combat resistance.

Q5: What are the implications of identifying Dianate-resistant weed species for agricultural practices?

A5: The emergence of weed resistance to any herbicide, including Dianate, necessitates a reevaluation of weed management strategies. Farmers and researchers must work together to implement integrated weed management practices, such as crop rotation, cover cropping, and the use of multiple herbicide modes of action, to delay the development and spread of resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.